Cas no 2172128-01-5 (N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide)

N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide 化学的及び物理的性質
名前と識別子
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- N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide
- 2172128-01-5
- EN300-1275862
-
- インチ: 1S/C5H9F3N2O2/c1-2-10(9)4(11)12-3-5(6,7)8/h2-3,9H2,1H3
- InChIKey: TZRNYRZESOICDA-UHFFFAOYSA-N
- ほほえんだ: FC(COC(N(CC)N)=O)(F)F
計算された属性
- せいみつぶんしりょう: 186.06161202g/mol
- どういたいしつりょう: 186.06161202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.6Ų
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275862-1.0g |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1275862-250mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 250mg |
$670.0 | 2023-10-01 | ||
Enamine | EN300-1275862-1000mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 1000mg |
$728.0 | 2023-10-01 | ||
Enamine | EN300-1275862-10000mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 10000mg |
$3131.0 | 2023-10-01 | ||
Enamine | EN300-1275862-50mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 50mg |
$612.0 | 2023-10-01 | ||
Enamine | EN300-1275862-5000mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 5000mg |
$2110.0 | 2023-10-01 | ||
Enamine | EN300-1275862-500mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 500mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1275862-2500mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 2500mg |
$1428.0 | 2023-10-01 | ||
Enamine | EN300-1275862-100mg |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide |
2172128-01-5 | 100mg |
$640.0 | 2023-10-01 |
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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2. Book reviews
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4. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazideに関する追加情報
Recent Advances in the Study of N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide (CAS: 2172128-01-5)
N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide (CAS: 2172128-01-5) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This carbohydrazide derivative, characterized by its trifluoroethoxy and ethyl substituents, has shown promising potential in various applications, including medicinal chemistry and drug development. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its unique properties and potential therapeutic uses.
One of the key areas of research has been the synthesis and optimization of N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making the compound more accessible for further research. The study highlighted the importance of the trifluoroethoxy group in enhancing the compound's stability and bioavailability, which are critical factors for its potential use in drug formulations.
In addition to its synthetic advancements, the biological activities of N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide have been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its efficacy as an inhibitor of certain enzymes involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing anti-inflammatory drugs. The study also noted that the compound's unique structure allows for selective binding, minimizing off-target effects.
Further research has explored the compound's potential in oncology. A recent preprint on bioRxiv (2024) described how N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide interacts with specific cancer cell lines, inducing apoptosis through a mechanism involving reactive oxygen species (ROS) generation. This finding opens new avenues for the development of targeted cancer therapies, particularly for tumors resistant to conventional treatments. However, the study also emphasized the need for further in vivo validation to assess the compound's safety and efficacy in more complex biological systems.
Despite these promising findings, challenges remain in the development and application of N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent reviews in Expert Opinion on Drug Discovery (2024) have called for collaborative efforts between chemists, biologists, and pharmacologists to overcome these hurdles and fully realize the compound's therapeutic potential.
In conclusion, N-ethyl(2,2,2-trifluoroethoxy)carbohydrazide (CAS: 2172128-01-5) represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future studies. As research progresses, this compound may pave the way for innovative treatments in inflammation, oncology, and beyond, provided that the current challenges are effectively addressed.
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